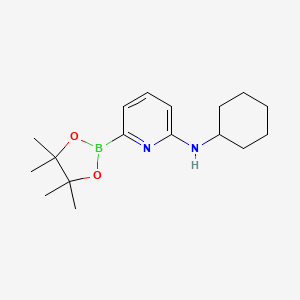

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(20-14)19-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSZJUACMJASTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694457 | |

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315350-19-6 | |

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Metal Exchange Followed by Borylation

A foundational approach derives from the metallation of halogenated pyridines. As detailed in DE10322844A1, 2-halopyridines undergo halogen-metal exchange using reagents such as lithium diisopropylamide (LDA) or Grignard compounds (e.g., MgCl). Subsequent reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane installs the boronic ester moiety. For N-cyclohexyl-6-borylated pyridin-2-amine, the sequence begins with 2,6-dihalopyridine (e.g., 2-chloro-6-bromopyridine).

-

Metallation : The 6-bromo substituent is selectively replaced via lithium-bromide exchange at −78°C in anhydrous tetrahydrofuran (THF).

-

Borylation : Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the 6-boronic ester.

-

Amination : The 2-chloro group is displaced by cyclohexylamine via nucleophilic aromatic substitution (NAS) under reflux in dimethylformamide (DMF), catalyzed by CuI/1,10-phenanthroline.

Key Data :

Direct Miyaura Borylation of Preformed Amines

An alternative route prioritizes early introduction of the cyclohexylamine group. Starting from 6-bromo-N-cyclohexylpyridin-2-amine, Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. This method, adapted from VulcanChem’s protocols, avoids competing side reactions during metallation.

-

Catalytic System : PdCl₂(dppf) (5 mol%) and potassium acetate (3 equiv.) in dioxane at 80°C.

-

Reaction Profile : Completion within 12 hours, monitored by TLC (Rf = 0.4 in hexane/ethyl acetate 3:1).

Optimization Insights :

Regioselectivity Control and Substrate Design

Directed Ortho-Metalation Strategies

Regioselective borylation at the 6-position is achievable using directing groups. For example, transient protection of the 2-amino group with tert-butoxycarbonyl (Boc) enables directed metalation.

-

Protection : Treating 2-aminopyridine with Boc anhydride in THF.

-

Metalation : LDA at −78°C directs deprotonation to the 6-position.

-

Borylation and Deprotection : Sequential addition of boronic ester and HCl-mediated Boc removal yields the target compound.

Advantages :

Suzuki-Miyaura Coupling for Late-Stage Functionalization

In cases where halopyridines are inaccessible, cross-coupling offers flexibility. For instance, 6-chloro-N-cyclohexylpyridin-2-amine undergoes Suzuki coupling with pinacol boronic acid.

-

Conditions : Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 equiv.), ethanol/water (4:1), 70°C.

-

Challenges : Competing protodeboronation necessitates careful pH control (pH 8–9).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.30 (s, 12H, Bpin), 1.45–1.85 (m, 10H, cyclohexyl), 6.75 (d, J = 8.4 Hz, 1H, H3), 7.45 (d, J = 8.4 Hz, 1H, H5).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine and boron centers.

Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring and the cyclohexyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Oxidized derivatives of the amine and boron centers.

Reduction Products: Reduced forms of the pyridine ring and dioxaborolane group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Targeting Sphingolipid Metabolism

Recent studies have highlighted the role of sphingolipids in various diseases, including lysosomal storage disorders. Compounds similar to N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine have been investigated for their ability to modulate sphingolipid metabolism. For instance, lead optimization studies involving benzoxazolone carboxamides demonstrated their efficacy in reducing toxic lipid levels in animal models of Gaucher's and Krabbe's diseases . This suggests that derivatives of this compound may also exhibit similar therapeutic effects.

Anticancer Applications

Pyrimidine-Based Drug Development

The pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that pyrimidine derivatives show promise as effective agents against various cancer types due to their ability to interact with biological targets involved in cancer progression . this compound could potentially be synthesized and evaluated for its anticancer activity based on its structural similarities to known pyrimidine-based drugs.

Neuropharmacology

Modulation of Neurotransmitter Systems

The compound's structure suggests potential interactions with neurotransmitter systems. Research into related compounds has shown that modifications in the pyridine ring can influence their activity as modulators of biogenic amines . This opens avenues for exploring this compound as a candidate for treating neurological disorders by targeting neurotransmitter transporters.

Synthetic Chemistry

Building Block for Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its boron-containing moiety can facilitate cross-coupling reactions and other transformations that are pivotal in synthesizing complex organic molecules . This characteristic positions it as a valuable building block in the development of new pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Case Studies

- Sphingolipid Disorders

- Anticancer Drug Development

- Neuropharmacological Research

Mechanism of Action

The mechanism of action of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

(a) N-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 35)

(b) N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

(c) N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Substituent Variations on the Pyridine Ring

(a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

(b) 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Molecular Formula : C₁₄H₂₃BN₂O₃

- Molecular Weight : 278.16 g/mol

- Key Difference : Isopropoxy group at position 3.

- Applications : The ether group can participate in hydrogen bonding, improving solubility in polar solvents .

Positional Isomers

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Molecular Formula : C₁₇H₂₇BN₂O₂

- Molecular Weight : 302.22 g/mol

- Key Difference : Boronate ester at position 5 instead of 5.

- Impact : Altered regiochemistry may influence conjugation effects and electronic distribution, affecting reactivity in coupling reactions .

Comparative Data Table

Biological Activity

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H27BN2O2

- Molecular Weight : 302.219 g/mol

- CAS Number : 1315350-19-6

- Purity : 98.0%

The compound features a boronic ester moiety, which is known for its ability to form reversible covalent bonds with diols and amines. This property is particularly useful in targeting specific enzymes and proteins in biological systems. The pyridine amine structure suggests potential interactions with various receptors and enzymes.

GSK-3β Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). For instance:

- IC50 Values : Compounds in this class have shown IC50 values ranging from 8 nM to over 1 µM depending on structural modifications .

- Cell Viability : Compounds maintaining cell viability at concentrations up to 10 µM were selected for further evaluation .

Anti-inflammatory Activity

In vitro studies have indicated that this compound can modulate inflammatory responses:

- Nitric Oxide (NO) Production : Significant reduction in NO levels was observed at concentrations of 1 µM and 10 µM .

- Cytokine Levels : The compound also showed a decrease in IL-6 levels but did not significantly affect TNF-α levels .

Case Studies

- Inhibition of SARS-CoV-2 Proteases : Compounds with similar structures have been evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. In vitro assays indicated partial inhibition of Mpro activity at concentrations around 20 μM .

- Antimicrobial Activity : Related pyridine-based compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and various Mycobacterium species. MIC values ranged from 0.5 to 8 μg/mL depending on the specific structure and substituents present .

Research Findings Summary Table

| Activity Type | Compound/Comparison | IC50 / MIC Values | Notes |

|---|---|---|---|

| GSK-3β Inhibition | Similar Compounds | 8 nM - 1 µM | Potent inhibitors identified |

| Anti-inflammatory (NO) | N-Cyclohexyl Compound | Reduced at 1 & 10 µM | Significant reduction in NO levels |

| Cytokine Modulation | N-Cyclohexyl Compound | IL-6 decreased | No effect on TNF-α |

| SARS-CoV-2 Mpro Inhibition | Similar Compounds | ≈23% inhibition at 20 μM | Selectivity towards Mpro observed |

| Antimicrobial Activity | Related Compounds | MIC = 0.5 - 8 μg/mL | Effective against resistant strains |

Q & A

Q. What are the optimal synthetic routes for N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how is purity ensured?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting 6-bromo-N-cyclohexylpyridin-2-amine with bis(pinacolato)diboron (1:1 molar ratio) in the presence of Pd(dppf)Cl₂ (5 mol%) and potassium acetate (2 equiv) in dioxane at 80–100°C under inert atmosphere . Purification is achieved via crystallization from a pentane/ethyl acetate mixture, yielding >90% purity. Analytical HPLC or GC-MS is recommended for purity validation .

Q. How should this compound be handled to ensure stability during storage and experimentation?

Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C to prevent hydrolysis of the boronic ester. Avoid prolonged exposure to moisture or acidic conditions, which can degrade the dioxaborolan moiety. For reactions, use anhydrous solvents (e.g., THF, dioxane) and degas solutions to minimize side reactions .

Q. What spectroscopic techniques are critical for structural confirmation?

Q. What are the primary applications of this compound in organic synthesis?

Its boronic ester group enables Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. The cyclohexylamine substituent enhances solubility in nonpolar solvents, making it suitable for late-stage functionalization in medicinal chemistry .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence reaction kinetics in cross-couplings?

The bulky cyclohexylamine at the 2-position of pyridine creates steric hindrance, slowing transmetallation steps in Suzuki reactions. Kinetic studies using DFT calculations suggest a 1.5–2× reduction in reaction rates compared to less hindered analogs. Optimize by using electron-rich phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

Q. What crystallographic methods are effective for resolving structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 software is ideal. For example, a related N-cyclohexyl boronic ester derivative (C₂₄H₃₀N₆O₅) was solved in a triclinic system (space group P1), with refinement using MoKα radiation (λ = 0.71073 Å) . Pre-crystallization solvent screening (e.g., EtOAc/hexane) is critical due to low melting points.

Q. How can competing protodeboronation byproducts be minimized during cross-couplings?

Protodeboronation is pH-dependent. Maintain reaction pH > 7 using K₂CO₃ or Cs₂CO₃ as base. Additives like tetrabutylammonium bromide (TBAB, 10 mol%) stabilize the boronate intermediate, reducing side reactions. Monitor via LC-MS for [M−Bpin+H]⁺ peaks .

Q. What computational approaches predict regioselectivity in its coupling reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states. For example, calculations on analogous compounds show higher activation energy for coupling at the 4-position of pyridine due to steric clashes with the cyclohexyl group. Validate with Hammett σ constants for electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.